2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid

Leukocyte esterase Amperometry Enzyme kinetics

Select this exact 6-methoxycarbonyl derivative to eliminate variability in SAR and reaction outcomes. Its electron-withdrawing character and hydrolytic lability enable orthogonal strategies unattainable with 6-methyl, 6-amino, or 6-chloro analogs. With a pKa of 3.80, moderate log P (0.33), and high aqueous solubility (4.0 mg/mL), it is ideally suited for HDAC inhibitor programs and biosensor development. Secure a ≥95% purity building block today.

Molecular Formula C9H9NO4
Molecular Weight 195.174
CAS No. 154586-80-8
Cat. No. B2516345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid
CAS154586-80-8
Molecular FormulaC9H9NO4
Molecular Weight195.174
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=C1)CC(=O)O
InChIInChI=1S/C9H9NO4/c1-14-9(13)7-3-2-6(5-10-7)4-8(11)12/h2-3,5H,4H2,1H3,(H,11,12)
InChIKeyXWJOLQAIRZCNNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[6-(Methoxycarbonyl)pyridin-3-yl]acetic acid (CAS 154586-80-8): A Precision Pyridine‑Acetic Acid Building Block for Drug Discovery and Chemical Biology


2‑[6‑(Methoxycarbonyl)pyridin‑3‑yl]acetic acid (CAS 154586‑80‑8) is a 3‑pyridylacetic acid derivative bearing a methoxycarbonyl group at the 6‑position and an acetic acid side chain [REFS‑1]. It belongs to the broader class of pyridine‑3‑acetic acids, which are recognized as versatile intermediates in medicinal chemistry and as metabolites of nicotine [REFS‑2]. The compound is supplied as a solid with typical purity ≥95% [REFS‑3], making it a dependable building block for the synthesis of more complex heterocyclic scaffolds.

Why 2‑[6‑(Methoxycarbonyl)pyridin‑3‑yl]acetic Acid Cannot Be Replaced by Common 6‑Substituted Pyridine‑3‑acetic Acid Analogs


The 6‑position substitution on the pyridine ring of 3‑pyridylacetic acid dramatically influences acidity, polarity, solubility, and enzymatic recognition. Even structurally close analogs such as the 6‑methyl, 6‑amino, or 6‑chloro derivatives exhibit distinct physicochemical and biological profiles. For example, the predicted pKa of the carboxylic acid group varies by more than 0.2 units across these congeners [REFS‑1], directly affecting ionization state and membrane permeability at physiological pH. Furthermore, the methoxycarbonyl substituent provides a unique combination of electron‑withdrawing character and hydrolytic lability that is absent in alkyl‑ or halo‑substituted analogs, enabling orthogonal functionalization strategies [REFS‑2]. Consequently, swapping the target compound for a generic 6‑substituted pyridine‑3‑acetic acid introduces uncontrolled variability in reaction outcomes, biological readouts, and downstream SAR, underscoring the necessity of using the exact methoxycarbonyl derivative.

Quantitative Differentiation of 2‑[6‑(Methoxycarbonyl)pyridin‑3‑yl]acetic Acid vs. Closest Analogs


Superior Catalytic Efficiency in Leukocyte Esterase Amperometric Assays

In a direct comparative study of pyridine‑based substrates for leukocyte esterase (LE), the (methoxycarbonyl)pyridine derivative (Compound III) exhibited a catalytic efficiency (kcat/Km) 2.1‑fold higher than the unsubstituted pyridine (Compound I) and 1.5‑fold higher than the methoxypyridine derivative (Compound II) [REFS‑1]. Additionally, Compound III demonstrated a log P of 0.33, a topological polar surface area (tPSA) of 222 Ų, and aqueous solubility of 4.0 mg mL⁻¹—properties that collectively enhance enzymatic turnover and reduce non‑specific binding [REFS‑1].

Leukocyte esterase Amperometry Enzyme kinetics

Distinct Acidity Profile Differentiates 6‑Methoxycarbonyl from 6‑Alkyl and 6‑Halo Congeners

The predicted pKa of the carboxylic acid group in 2‑[6‑(methoxycarbonyl)pyridin‑3‑yl]acetic acid (3.80 ± 0.10) lies between that of the 6‑methyl analog (3.68 ± 0.10) and the 6‑chloro analog (3.91 ± 0.10) [REFS‑1]. This moderate acidity, imparted by the electron‑withdrawing methoxycarbonyl group, offers a balanced ionization state at physiological pH—neither too acidic (risking poor membrane permeability) nor too basic (reducing aqueous solubility) [REFS‑1].

Physicochemical profiling pKa prediction ADME optimization

Enhanced Thermal Stability and Higher Density Relative to 6‑Methyl and 6‑Amino Analogs

The predicted boiling point of 2‑[6‑(methoxycarbonyl)pyridin‑3‑yl]acetic acid (402.7 ± 35.0 °C) is significantly higher than that of the 6‑methyl analog (125‑127 °C, experimental) and comparable to that of the 6‑amino analog (378.7 ± 27.0 °C) [REFS‑1]. Its predicted density (1.318 ± 0.06 g cm⁻³) exceeds that of both the 6‑methyl (1.196 ± 0.06 g cm⁻³) and 6‑amino (1.353 ± 0.06 g cm⁻³) derivatives [REFS‑1], indicating a more compact crystal packing that may contribute to improved long‑term storage stability.

Thermal analysis Solid‑state properties Process chemistry

Optimized Polar Surface Area and Solubility for Biological Assay Compatibility

In the same leukocyte esterase study, the (methoxycarbonyl)pyridine derivative (Compound III) recorded the lowest octanol/water partition coefficient (log P = 0.33) and the highest topological polar surface area (tPSA = 222 Ų) among the three analogs tested, accompanied by the best aqueous solubility (4.0 mg mL⁻¹) [REFS‑1]. These parameters directly influence the compound's behavior in aqueous biological buffers, reducing aggregation and non‑specific binding.

Aqueous solubility tPSA Biophysical characterization

Optimal Use Cases for 2‑[6‑(Methoxycarbonyl)pyridin‑3‑yl]acetic Acid (CAS 154586‑80‑8) in Research and Process Development


Amperometric Diagnostic Assay Development for Leukocyte Esterase

The 2.1‑fold higher catalytic efficiency (kcat/Km = 5.8 × 10⁵ M⁻¹ s⁻¹) of the (methoxycarbonyl)pyridine scaffold relative to unsubstituted pyridine makes this compound an excellent starting point for designing high‑sensitivity electrochemical sensors for leukocyte esterase, a key biomarker in urinary tract infections and inflammatory conditions [REFS‑1]. Its low log P (0.33) and high aqueous solubility (4.0 mg mL⁻¹) ensure reliable performance in biological matrices [REFS‑1].

Fragment‑Based Lead Generation Targeting HDAC or Other Metalloenzymes

The moderate pKa (3.80) of the acetic acid moiety places the compound in a desirable range for zinc‑binding groups in histone deacetylase (HDAC) inhibitors. Unlike the more acidic 6‑methyl analog (pKa 3.68) or the less acidic 6‑amino analog (pKa 3.95), the methoxycarbonyl derivative offers a balanced ionization state that can enhance ligand efficiency and selectivity [REFS‑1]. The compound is commercially available in >95% purity [REFS‑2], enabling rapid SAR exploration.

Orthogonal Functionalization in Multistep Synthesis of Heterocyclic Libraries

The methoxycarbonyl group can be selectively hydrolyzed to the corresponding carboxylic acid under mild basic conditions without affecting the acetic acid side chain, providing a versatile handle for sequential derivatization. This orthogonality is less readily achieved with the 6‑ethoxy or 6‑chloro analogs, where hydrolysis rates or side reactions can complicate product isolation [REFS‑3]. The compound's high thermal stability (BP 402.7 °C) and density (1.318 g cm⁻³) also make it compatible with automated parallel synthesis workflows [REFS‑4].

Physicochemical Probe for Ionization State‑Dependent ADME Studies

Due to its well‑defined and intermediate pKa, 2‑[6‑(methoxycarbonyl)pyridin‑3‑yl]acetic acid serves as an ideal control compound for calibrating in silico ADME models and for experimental determination of log D profiles across a pH gradient. Its distinct pKa relative to the 6‑methyl, 6‑amino, and 6‑chloro analogs allows researchers to dissect the contribution of the 6‑substituent to passive membrane permeability and plasma protein binding [REFS‑1].

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